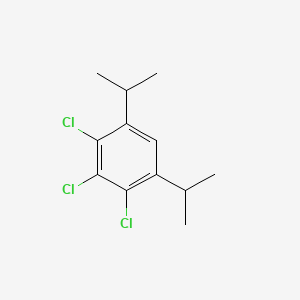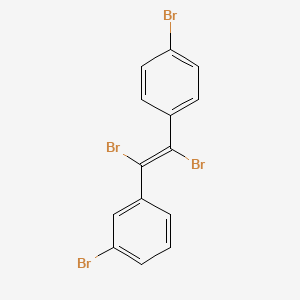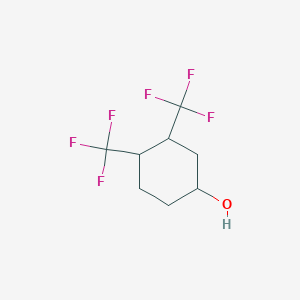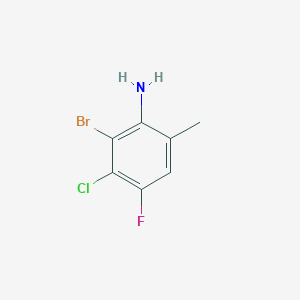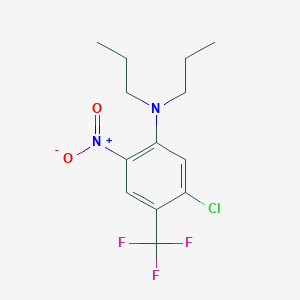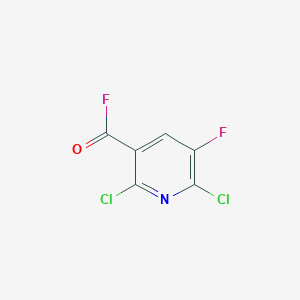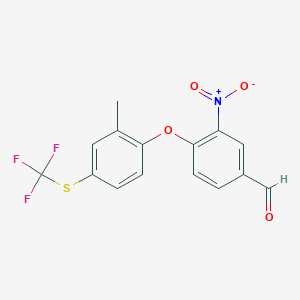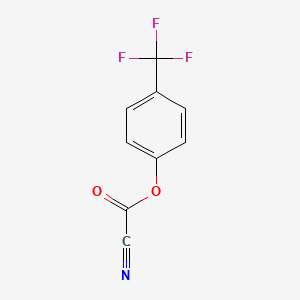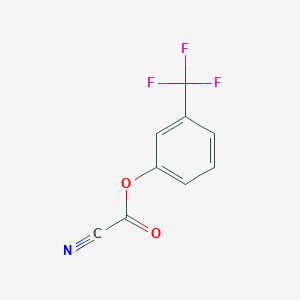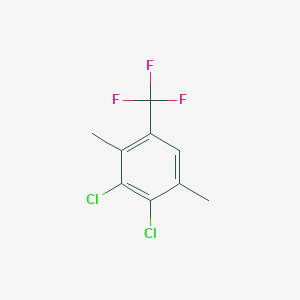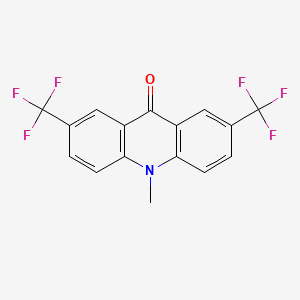![molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8](/img/structure/B6312776.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a toluene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene typically involves the following steps:
Halogenation: The starting material, 2,6-dichloro-4-trifluoromethylphenol, undergoes halogenation to introduce the dichloro and trifluoromethyl groups.
Etherification: The halogenated phenol is then reacted with toluene under basic conditions to form the phenoxy-toluene linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the dichloro groups, potentially converting them to less chlorinated derivatives.
Substitution: The phenoxy ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated phenoxy-toluene derivatives.
Substitution: Various substituted phenoxy-toluene compounds.
科学的研究の応用
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
2,6-Dichloro-4-trifluoromethylphenol: A precursor in the synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene.
4-Chloro-2-(trifluoromethyl)phenol: Another phenol derivative with similar structural features.
4-(Trifluoromethyl)phenoxybenzene: A compound with a similar phenoxy structure but different substituents.
Uniqueness: this compound is unique due to the combination of dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVBTYQUJLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
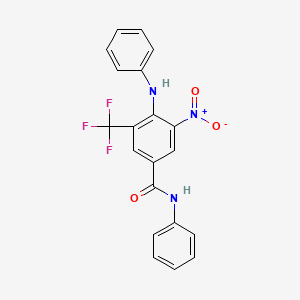
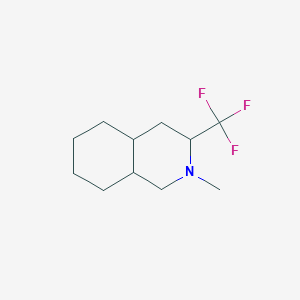
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
